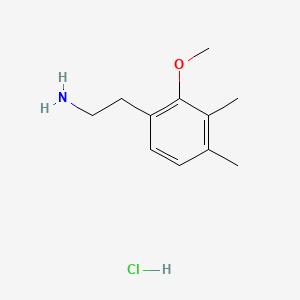

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride

Description

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with a methoxy group at the 2-position and methyl groups at the 3- and 4-positions. The ethanamine backbone is linked to this aromatic system, and the compound exists as a hydrochloride salt, enhancing its stability and solubility.

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

2-(2-methoxy-3,4-dimethylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-4-5-10(6-7-12)11(13-3)9(8)2;/h4-5H,6-7,12H2,1-3H3;1H |

InChI Key |

DUMKSQWZYBZPKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCN)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Methoxy-3,4-dimethylbenzaldehyde

The aldehyde is reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4) . This step is typically carried out in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures to control reaction rate and avoid side reactions.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reducing agent | Sodium borohydride (NaBH4) | Selective reduction to alcohol |

| Solvent | Methanol or ethanol | Good solubility and reactivity |

| Temperature | 0 to 25 °C | Controlled reaction kinetics |

| Reaction time | 1 to 3 hours | Complete conversion |

| Yield | >90% | High purity benzyl alcohol |

Reductive Amination to Form the Ethanamine

The benzyl alcohol intermediate undergoes reductive amination to introduce the ethanamine side chain. This process involves:

- Conversion of the alcohol to an aldehyde or direct reaction with ammonia or an amine source

- Use of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the amine

This step is crucial for installing the ethan-1-amine moiety with high selectivity.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Amination agent | Ammonia or primary amine | Formation of imine intermediate |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine |

| Solvent | Methanol or acetonitrile | Facilitates reaction |

| pH | Mildly acidic (pH ~5-6) | Stabilizes imine formation |

| Temperature | Room temperature to 40 °C | Optimizes reaction rate |

| Reaction time | 4 to 24 hours | Complete amination |

| Yield | 70-85% | Efficient amine formation |

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, often ethanol or ethereal solutions. This step improves the compound’s stability, crystallinity, and handling properties.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Acid | Hydrochloric acid (HCl) | Salt formation |

| Solvent | Ethanol, diethyl ether | Good solubility and crystallization |

| Temperature | 0 to 25 °C | Controlled salt precipitation |

| Reaction time | 1 to 3 hours | Complete conversion |

| Yield | >95% | Pure hydrochloride salt |

Alternative and Advanced Synthetic Approaches

Research literature indicates alternative synthetic strategies involving metal-catalyzed reactions and directed ortho-metalation (DoM) techniques to functionalize aromatic rings selectively. For example, the use of O-carbamate directed metalation groups (DMGs) enables regioselective substitution on phenol derivatives, which could be adapted for the synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine derivatives.

These advanced methods allow for:

- Iterative metalation and electrophilic quenching to build complex substitution patterns

- Improved regioselectivity and functional group tolerance

- Potential for scale-up with high yields (typically 70-90%)

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Methyl iodide (MeI) | Methyl-substituted derivative | 80 |

| Dimethylformamide (DMF) | Formyl-substituted derivative | 73 |

| Carbon dioxide (CO2) | Carboxyl-substituted derivative | 73 |

| Diethylcarbamoyl chloride (ClCONEt2) | Carbamoyl derivative | 86 |

These methods, while more complex, offer routes to structural analogs and derivatives for medicinal chemistry applications.

Reaction Mechanisms and Chemical Behavior

- The reductive amination proceeds via imine formation between the aldehyde (or intermediate) and ammonia/amine, followed by reduction to the amine.

- The hydrochloride salt formation is a straightforward acid-base reaction stabilizing the amine.

- The aromatic ring’s methoxy and methyl substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions, which can be exploited in further functionalization.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde reduction | Sodium borohydride, MeOH, 0-25 °C | >90 | Mild, selective |

| Reductive amination | NH3 or amine, NaBH3CN, MeOH, pH 5-6 | 70-85 | Key step for amine introduction |

| Hydrochloride formation | HCl, EtOH or ether, 0-25 °C | >95 | Stabilizes and purifies product |

Research and Industrial Relevance

- The compound serves as a precursor in pharmaceutical synthesis , particularly for molecules targeting the central nervous system due to its phenethylamine backbone.

- Industrial processes optimize these reactions using continuous flow reactors and automated systems to enhance yield, purity, and scalability.

- Advanced metalation strategies provide access to analogs for drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original compound.

Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

Medicine: Research into potential therapeutic applications, including its effects on the central nervous system.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C10H14ClN.

- No reported biological activity in the evidence .

2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride)

- Substituents : 2,5-dimethoxy and 4-methylphenyl.

- Molecular Formula: C11H18ClNO2.

- Key Differences: Additional methoxy at the 5-position alters electronic properties and receptor binding. Known for serotonergic activity as part of the 2C psychedelic family .

25G-NBOMe Hydrochloride

- Substituents : 2,5-dimethoxy-3,4-dimethylphenyl with an N-(2-methoxybenzyl) group.

- Molecular Formula: C19H25ClNO3.

- Key Differences : The N-benzyl substitution enhances 5-HT2A receptor affinity and potency, distinguishing it from the target compound, which lacks this modification .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Substituents : 3,4-dihydroxyphenyl.

- Molecular Formula: C8H12ClNO2.

- Key Differences : Hydroxyl groups confer high polarity and neurotransmitter activity (dopamine receptors), contrasting with the methoxy and methyl groups of the target compound .

3,4-Methylenedioxyphenethylamine Hydrochloride

- Substituents : 3,4-methylenedioxyphenyl.

- Molecular Formula: C9H12ClNO2.

- Key Differences : The methylenedioxy ring enhances lipophilicity and serotonin receptor binding, as seen in MDMA analogs, but lacks the dimethyl and methoxy groups of the target compound .

Data Tables

Table 1. Structural and Molecular Comparison

Research Findings and Mechanistic Insights

- Structural-Activity Relationships (SAR): Methoxy groups at the 2-position (as in the target compound) may enhance lipophilicity and receptor binding compared to hydroxyl or methyl groups alone.

- Synthetic Pathways :

- Pharmacological Gaps: No direct evidence exists for the target compound’s activity.

Biological Activity

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is a derivative of phenethylamine characterized by the presence of methoxy and dimethyl groups on the benzene ring. Its molecular formula can be represented as:

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism is context-dependent and varies based on the specific biological system under investigation.

Pharmacological Properties

-

Antiproliferative Activity :

- Recent studies have shown that derivatives of phenethylamine compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds similar to 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine have demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential as anticancer agents .

- Neuroprotective Effects :

- Enzyme Interaction :

Toxicity Studies

In vivo studies have assessed the safety profile of this compound. One study reported no acute toxicity in Kunming mice at doses up to 2000 mg/kg, indicating a potentially safe therapeutic window for further exploration .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity :

- Neuroprotective Mechanisms :

Q & A

Q. Purity Validation :

- HPLC with UV detection (λ = 254 nm) to assess organic impurities.

- Mass spectrometry (MS) and ¹H/¹³C NMR for structural confirmation.

- Elemental analysis to verify stoichiometry of the hydrochloride salt .

Basic: How is the compound’s interaction with serotonin receptors (e.g., 5-HT2A) experimentally characterized?

Methodological Answer:

Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]Ketanserin) to measure affinity (Kd) in transfected HEK293 cells.

Functional Assays :

- Calcium Mobilization : FLIPR assays with fluorescent dyes (e.g., Fluo-4) to quantify agonist efficacy.

- β-Arrestin Recruitment : Bioluminescence resonance energy transfer (BRET) to assess biased signaling .

Data Interpretation : Compare EC₅₀ (potency) and Emax (efficacy) values across assays to determine receptor subtype selectivity .

Advanced: How can researchers resolve contradictions between binding affinity and functional response data for this compound?

Methodological Answer:

Contradictions may arise due to:

- Probe Dependency : Use orthogonal assays (e.g., GTPγS binding for G-protein activation vs. β-arrestin recruitment).

- Buffer Conditions : Vary Mg²⁺/Ca²⁺ concentrations to modulate receptor conformations.

- Cell Line Variability : Validate results across multiple systems (e.g., CHO vs. HEK293 cells).

Example : If high binding affinity (nM range) does not correlate with functional response, test for inverse agonism or allosteric modulation using Schild regression analysis .

Advanced: What computational strategies predict the compound’s biased agonism at GPCRs?

Methodological Answer:

Molecular Docking : Use cryo-EM structures of 5-HT2A (PDB: 6WGT) to model ligand-receptor interactions. Focus on residues critical for β-arrestin vs. G-protein coupling (e.g., TM5/TM6 helices).

Molecular Dynamics (MD) Simulations : Simulate ligand-bound receptor conformations over 100+ ns to identify stabilization of active/inactive states.

Machine Learning : Train models on known biased agonists to predict signaling bias scores based on structural descriptors (e.g., LogP, polar surface area) .

Basic: How to assess the compound’s physicochemical stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via LC-MS.

- Solution Stability : Store in buffers (pH 3–9) at 4°C/25°C for 1–4 weeks; quantify intact compound using HPLC-UV .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps.

Enzymatic Methods : Screen transaminases or lipases for kinetic resolution of intermediates .

Basic: What analytical techniques confirm the compound’s structural identity?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve absolute configuration and salt form.

- 2D NMR : Utilize HSQC and HMBC to assign methoxy/methyl group positions.

- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₁H₁₈ClNO) with <5 ppm error .

Advanced: How to design SAR studies targeting improved metabolic stability?

Methodological Answer:

Metabolic Hotspot Identification : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS.

Structural Modifications :

- Replace methoxy groups with halogen atoms to block CYP450 oxidation.

- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow metabolism.

In Vivo Validation : Compare pharmacokinetic profiles (t₁/₂, AUC) of analogs in rodent models .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How to elucidate the compound’s mechanism in neuropharmacology using in vitro models?

Methodological Answer:

Primary Neuronal Cultures : Treat rat cortical neurons and measure cAMP/PKA signaling via ELISA.

Electrophysiology : Perform whole-cell patch clamp to assess effects on ion channels (e.g., 5-HT3 receptor currents).

CRISPR Knockdown : Silence candidate receptors (e.g., 5-HT2A) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.